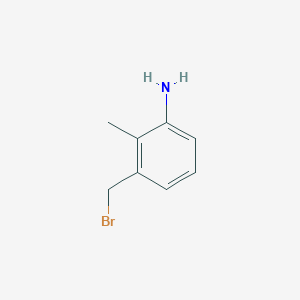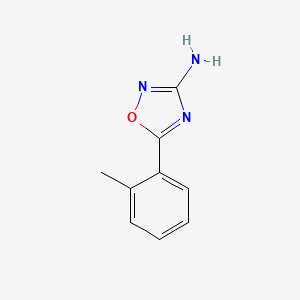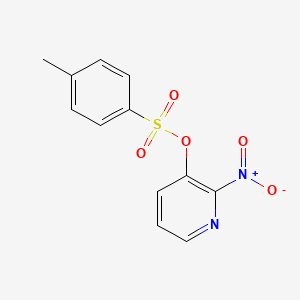![molecular formula C8H13N5O2 B1517413 5-氨基-3-[2-(4-吗啉基)-2-氧代乙基]-1H-1,2,4-三唑 CAS No. 921225-12-9](/img/structure/B1517413.png)
5-氨基-3-[2-(4-吗啉基)-2-氧代乙基]-1H-1,2,4-三唑
描述
3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine is a useful research compound. Its molecular formula is C8H13N5O2 and its molecular weight is 211.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物开发
5-氨基-3-[2-(4-吗啉基)-2-氧代乙基]-1H-1,2,4-三唑: 是一种可用于开发新药的化合物。其结构表明它可能在调节生物途径方面具有潜在活性,这可能对治疗疾病有益。 例如,其吗啉基团通常存在于药物分子中,因为它能够形成氢键并改善水溶性 .
生物学研究
该化合物中存在的三唑环以其模拟肽键而闻名,使其成为研究蛋白质-蛋白质相互作用的宝贵工具。 研究人员可以使用该化合物来研究含三唑分子对各种酶和受体的结合效率和特异性 .
材料科学
在材料科学领域,可以探索该化合物的独特结构来创建具有特定特性的新型聚合物。 吗啉基团和三唑官能团可能赋予材料热稳定性或增强其与其他物质的相互作用 .
化学合成
该化合物可用作化学合成中的构建单元。 其反应位点,如胺基和氧代乙基,可以进行进一步的功能化,从而能够合成适用于各种应用的多种衍生物 .
分析化学
在分析化学中,该化合物的衍生物可用作色谱方法或光谱法中的标准品或试剂。 该化合物独特的化学特征使其可用于定量和鉴定复杂生物样品 .
农业研究
该化合物潜在的生物活性使其成为开发新型农用化学品的候选化合物。 可以优化其结构以创建具有特定作用机制的杀虫剂或除草剂,为可持续农业实践做出贡献 .
所有这些应用都证明了5-氨基-3-[2-(4-吗啉基)-2-氧代乙基]-1H-1,2,4-三唑在科学研究中的多功能性。其在药物开发、生物学研究、材料科学、化学合成、分析化学和农业研究中的潜力突出了它作为一种值得进一步探索的化合物的重要性。 所提供的信息基于该化合物的结构特征和类似分子的已知性质,如提供的来源中所述 .
作用机制
Target of Action
The primary target of 3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine is the lysosomal pH . Lysosomes are membrane-bound subcellular organelles that maintain cellular homeostasis by generating a highly acidic environment . The enzymes within lysosomes are responsible for breaking down carbohydrates, nucleic acids, lipids, and proteins .
Mode of Action
3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine is a small-molecule lysosomal pH modulator . It facilitates the transmembrane transport of chloride anions as mobile carriers across vesicular and cellular phospholipid membranes . This compound is capable of specifically alkalizing liposomes, disrupting the homeostasis of lysosomal pH, and inactivating the lysosomal Cathepsin B enzyme .
Biochemical Pathways
The compound’s action affects the biochemical pathways related to lysosomal function . By facilitating the transmembrane transport of chloride anions, it disrupts the homeostasis of lysosomal pH . This disruption can lead to the inactivation of lysosomal enzymes, such as Cathepsin B .
Pharmacokinetics
Its ability to cross phospholipid membranes suggests it may have good bioavailability
Result of Action
The result of the compound’s action is the disruption of lysosomal pH homeostasis . This disruption can lead to the inactivation of lysosomal enzymes, potentially affecting various cellular processes .
生化分析
Biochemical Properties
3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit phosphatidylinositol 3-kinase (PI3K), which is involved in multiple cellular processes, including cell growth, proliferation, and survival . The compound’s interaction with PI3K leads to the inhibition of downstream signaling pathways, such as the Akt pathway, which is essential for cell survival and metabolism . Additionally, 3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine has been found to modulate autophagy by interacting with autophagy-related proteins .
Cellular Effects
The effects of 3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt pathway . This inhibition leads to decreased cell proliferation and increased cell death. Furthermore, 3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine affects gene expression by modulating the transcription of genes involved in cell cycle regulation and apoptosis . It also impacts cellular metabolism by altering the activity of metabolic enzymes and pathways .
Molecular Mechanism
The molecular mechanism of action of 3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine involves several key interactions at the molecular level. The compound binds to the active site of PI3K, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets, such as Akt, leading to the suppression of cell survival signals . Additionally, 3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine modulates autophagy by interacting with autophagy-related proteins, promoting the degradation of cellular components . The compound also affects gene expression by binding to transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to cumulative effects on cellular processes, such as sustained inhibition of PI3K activity and prolonged induction of apoptosis . These long-term effects have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine vary with different dosages in animal models. At low doses, the compound effectively inhibits PI3K activity and induces apoptosis in cancer cells without causing significant toxicity . At higher doses, 3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine can cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not enhance its therapeutic effects .
Metabolic Pathways
3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate cellular metabolism. For instance, the compound inhibits PI3K, which plays a crucial role in glucose metabolism and lipid synthesis . By inhibiting PI3K, 3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine alters metabolic flux and reduces the levels of key metabolites involved in these pathways . Additionally, the compound affects the activity of other metabolic enzymes, such as those involved in the tricarboxylic acid cycle and fatty acid oxidation .
Transport and Distribution
The transport and distribution of 3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine within cells and tissues are essential for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, 3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine is distributed to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization and accumulation within these compartments influence its activity and function . For example, the compound’s accumulation in the mitochondria can enhance its pro-apoptotic effects by promoting mitochondrial dysfunction and cytochrome c release .
Subcellular Localization
The subcellular localization of 3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine is critical for its activity and function. The compound is directed to specific compartments or organelles by targeting signals and post-translational modifications . For instance, 3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine contains a nuclear localization signal that directs it to the nucleus, where it can modulate gene expression . Additionally, the compound undergoes post-translational modifications, such as phosphorylation and ubiquitination, which regulate its stability and activity . These modifications influence the compound’s subcellular localization and its interactions with other biomolecules .
属性
IUPAC Name |
2-(3-amino-1H-1,2,4-triazol-5-yl)-1-morpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O2/c9-8-10-6(11-12-8)5-7(14)13-1-3-15-4-2-13/h1-5H2,(H3,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGPERKXMMPHGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=NC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653250 | |
| Record name | 2-(3-Amino-1H-1,2,4-triazol-5-yl)-1-(morpholin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
921225-12-9 | |
| Record name | 2-(5-Amino-1H-1,2,4-triazol-3-yl)-1-(4-morpholinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=921225-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Amino-1H-1,2,4-triazol-5-yl)-1-(morpholin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


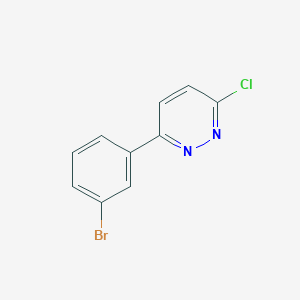

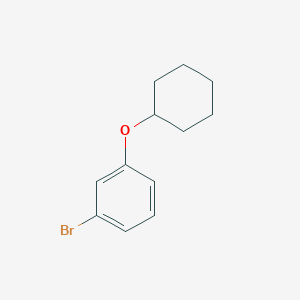

![1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B1517338.png)
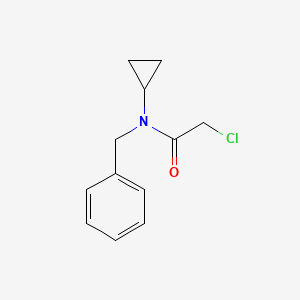
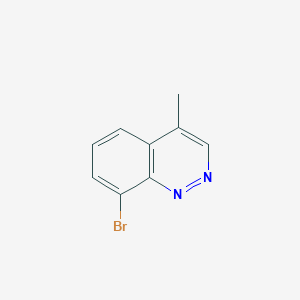
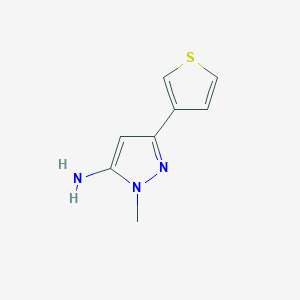
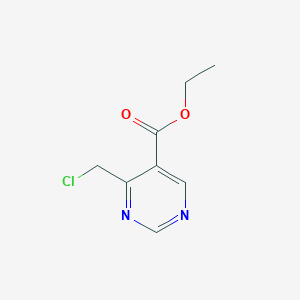
![2-Benzylimidazo[1,2-a]pyridine](/img/structure/B1517345.png)
